molecular formula C16H30O2 B1234614 trans-11-Tetradecenyl acetate CAS No. 26532-95-6

trans-11-Tetradecenyl acetate

Cat. No.: B1234614
CAS No.: 26532-95-6
M. Wt: 254.41 g/mol
InChI Key: YJINQJFQLQIYHX-UHFFFAOYSA-N
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Description

trans-11-Tetradecenyl acetate is a chemical compound commonly used as a sex pheromone in various insect species. It is an acetate ester of (E)-11-tetradecen-1-ol and is characterized by its long carbon chain with a double bond at the 11th position. This compound plays a crucial role in the mating behavior of certain pests, making it valuable in integrated pest management strategies.

Scientific Research Applications

trans-11-Tetradecenyl acetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-11-Tetradecenyl acetate typically involves the Claisen rearrangement of orthoesters. This method allows for the stereoselective formation of the (E)-isomer. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-11-Tetradecenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and other esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which trans-11-Tetradecenyl acetate exerts its effects involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include specific proteins in the olfactory pathways that are responsible for detecting and processing the pheromone signal .

Comparison with Similar Compounds

Similar Compounds

    (Z)-11-Tetradecen-1-ol acetate: Another isomer with a different spatial arrangement of the double bond.

    (E)-9-Tetradecen-1-ol acetate: Similar structure but with the double bond at the 9th position.

    (Z)-9-Tetradecen-1-ol acetate: Another isomer with the double bond at the 9th position and a different spatial arrangement.

Uniqueness

trans-11-Tetradecenyl acetate is unique due to its specific double bond position and stereochemistry, which makes it highly effective as a sex pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species and the environment .

Properties

IUPAC Name

tetradec-11-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINQJFQLQIYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041259
Record name 11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26532-95-6
Record name 11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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